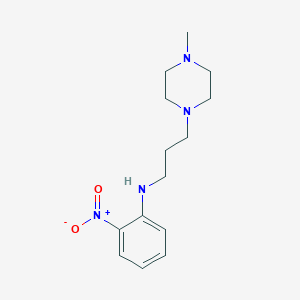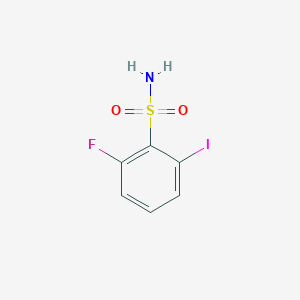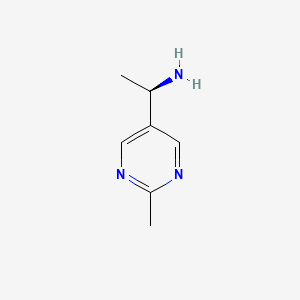
1-(2-Methylpyrimidin-5-yl)ethanamine
Overview
Description
®-1-(2-methylpyrimidin-5-yl)ethanamine is a chiral amine compound with a pyrimidine ring substituted at the 5-position by a methyl group and at the 1-position by an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-methylpyrimidin-5-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpyrimidine.
Substitution Reaction: The 2-methylpyrimidine undergoes a substitution reaction with an appropriate chiral amine reagent to introduce the ethanamine group at the 1-position.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-1-(2-methylpyrimidin-5-yl)ethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-methylpyrimidin-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
®-1-(2-methylpyrimidin-5-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of ®-1-(2-methylpyrimidin-5-yl)ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-methylpyrimidin-5-yl)ethanamine: The enantiomer of the compound with different chiral properties.
1-(2-methylpyrimidin-5-yl)propanamine: A similar compound with a propanamine group instead of an ethanamine group.
2-methylpyrimidin-5-yl)methanamine: A compound with a methanamine group instead of an ethanamine group.
Uniqueness
®-1-(2-methylpyrimidin-5-yl)ethanamine is unique due to its specific chiral configuration and the presence of both a pyrimidine ring and an ethanamine group. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(1R)-1-(2-methylpyrimidin-5-yl)ethanamine |
InChI |
InChI=1S/C7H11N3/c1-5(8)7-3-9-6(2)10-4-7/h3-5H,8H2,1-2H3/t5-/m1/s1 |
InChI Key |
SIJDBWQOOLPSIM-RXMQYKEDSA-N |
Isomeric SMILES |
CC1=NC=C(C=N1)[C@@H](C)N |
Canonical SMILES |
CC1=NC=C(C=N1)C(C)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
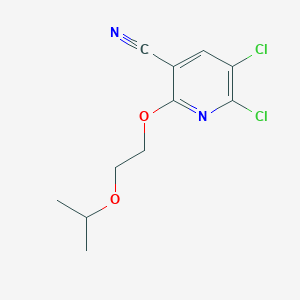
![3-Chloro-8-oxa-bicyclo[3.2.1]oct-6-ene-2,4-dione](/img/structure/B8556048.png)
![2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B8556051.png)

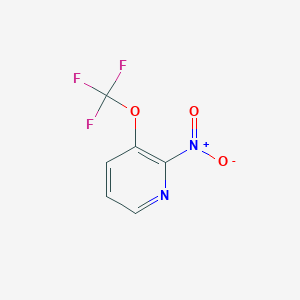
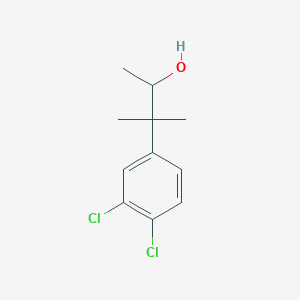
![[6-Chloro-4-(2-chloro-phenyl)-pyridin-3-yl]-methyl-amine](/img/structure/B8556081.png)
![Ethyl 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B8556087.png)
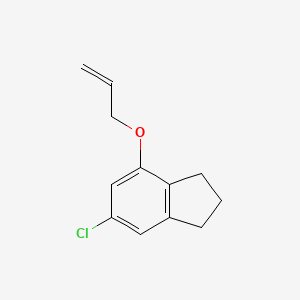
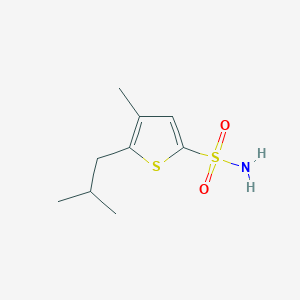
![4-[2-(Benzyloxy)ethyl]-2-(4-bromophenyl)-5-methyl-1,3-oxazole](/img/structure/B8556101.png)
![3-Fluoro-5-[4-(methanesulfonyl)phenoxy]benzonitrile](/img/structure/B8556110.png)
